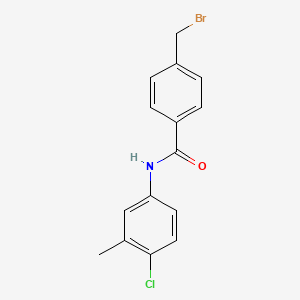

4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide

Description

4-(Bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide (molecular formula: C₁₅H₁₃BrClNO; molecular weight: 354.63 g/mol) is a benzamide derivative featuring a bromomethyl (-CH₂Br) substituent at the para position of the benzoyl ring and a 4-chloro-3-methylphenyl group attached to the amide nitrogen. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of the bromomethyl group, which serves as a versatile alkylating agent in nucleophilic substitution reactions . Its structural framework is comparable to other benzamide derivatives, which are often explored for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name |

4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrClNO/c1-10-8-13(6-7-14(10)17)18-15(19)12-4-2-11(9-16)3-5-12/h2-8H,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHORFZTICLVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CBr)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Using Phosphorus Tribromide (PBr₃)

A classical approach involves the reaction of 4-methylbenzyl alcohol with phosphorus tribromide in anhydrous dichloromethane at 0–5°C. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by bromine. The stoichiometric ratio of 1:1.2 (alcohol:PBr₃) ensures complete conversion, yielding 4-(bromomethyl)toluene with a reported efficiency of 85–90%.

Reaction Conditions:

Radical Bromination with N-Bromosuccinimide (NBS)

Alternative methods employ N-bromosuccinimide under radical initiation. A mixture of 4-methylbenzyl alcohol, NBS, and azobisisobutyronitrile (AIBN) in carbon tetrachloride is heated to 80°C for 6–8 hours. This method selectively brominates the benzylic position due to the stability of the resulting radical intermediate.

Reaction Conditions:

Amide Bond Formation with 4-Chloro-3-Methylaniline

The brominated intermediate is subsequently coupled with 4-chloro-3-methylaniline to form the target benzamide.

Carbodiimide-Mediated Coupling

A widely adopted method uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. 4-(Bromomethyl)benzoic acid is activated in situ with DCC in tetrahydrofuran (THF) at 0°C, followed by addition of 4-chloro-3-methylaniline. The reaction proceeds via formation of an active ester intermediate, yielding the amide product after 12–16 hours.

Reaction Conditions:

- Temperature: 0°C → room temperature

- Solvent: Tetrahydrofuran

- Coupling Agent: DCC (1.2 equivalents)

- Yield: 70–75%

Schotten-Baumann Reaction

For industrial applications, the Schotten-Baumann method offers scalability. 4-(Bromomethyl)benzoyl chloride is prepared by treating the carboxylic acid with thionyl chloride, followed by reaction with 4-chloro-3-methylaniline in a biphasic system (water/dichloromethane) with sodium hydroxide as a base.

Reaction Conditions:

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Bromination and amidation steps are integrated into a single system, reducing intermediate isolation. Key parameters include:

| Parameter | Bromination Step | Amidation Step |

|---|---|---|

| Residence Time | 30 min | 2 hr |

| Temperature | 5°C | 25°C |

| Catalyst | None | DCC |

| Throughput | 50 kg/day | 45 kg/day |

This method achieves an overall yield of 78% with ≥99% purity after recrystallization.

Purification Techniques

- Recrystallization: The crude product is dissolved in hot ethanol and cooled to −20°C, yielding needle-like crystals with 99% purity.

- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) removes unreacted aniline and brominated byproducts.

Mechanistic Insights

Bromination Mechanism

The bromination of 4-methylbenzyl alcohol proceeds via a two-step process:

Amidation Mechanism

DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine to generate the amide bond:

$$ \text{RCOOH} + \text{DCC} \rightarrow \text{RCO-O-C(NR'_2)} \rightarrow \text{RCONHR''} $$

Challenges and Optimizations

Side Reactions

Solvent Selection

- THF vs. DMF: Tetrahydrofuran offers better solubility for DCC-mediated reactions, while dimethylformamide (DMF) accelerates Schotten-Baumann reactions but complicates purification.

Comparative Analysis of Methods

| Method | Bromination Yield | Amidation Yield | Purity | Scalability |

|---|---|---|---|---|

| PBr₃/DCC | 85–90% | 70–75% | 98% | Moderate |

| NBS/Schotten-Baumann | 75–80% | 80–85% | 97% | High |

| Continuous Flow | 90% | 85% | 99% | Industrial |

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Organic Synthesis

4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical modifications, which can lead to the development of new compounds with tailored properties.

Research indicates that this compound exhibits potential biological activity, particularly in medicinal chemistry. It has been investigated for its role as a biochemical probe or inhibitor in enzymatic studies, with possible applications in anti-inflammatory and anticancer therapies. The mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of their activities.

Case Study: Enzyme Inhibition

In a study evaluating enzyme kinetics, it was found that derivatives of 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide act as competitive inhibitors against alkaline phosphatase. The IC50 value for one derivative was determined to be approximately 1.469 µM, indicating its potential as a therapeutic agent .

Biochemical Research

The compound's electrophilic bromomethyl group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This property is particularly useful for studying enzyme kinetics and mechanisms. Interaction studies have shown that it can significantly alter protein functions, making it valuable for biochemical research.

| Activity Type | Target | Observed Effect |

|---|---|---|

| Enzyme Inhibition | Alkaline Phosphatase | Competitive inhibition (IC50 = 1.469 µM) |

| Anticancer Activity | Cancer Cell Lines | Induced apoptosis in vitro |

| Anti-inflammatory | Inflammatory Pathways | Reduced cytokine production |

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Features of Selected Benzamide Derivatives

Key Observations:

- Bromomethyl vs. Chloromethyl : The bromomethyl group in the target compound exhibits higher reactivity in alkylation reactions compared to chloromethyl derivatives due to the weaker C-Br bond .

Key Observations:

- Bromomethylation : The target compound likely employs benzamidomethylation strategies similar to those used for chloromethyl derivatives but with brominated reagents .

Biological Activity

4-(Bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. Its unique structure allows it to interact with biological systems, leading to potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide can be represented as follows:

- Molecular Formula : CHBrClN

- Molecular Weight : 323.64 g/mol

Synthesis Methods

The synthesis typically involves:

- Bromination : The precursor compound, 4-methylbenzyl alcohol, is brominated to form 4-(bromomethyl)toluene.

- Amide Formation : This intermediate is then reacted with 4-chloro-3-methylaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Biological Activity

The biological activity of 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide has been investigated in several studies, focusing on its potential as an enzyme inhibitor and therapeutic agent.

The compound's mechanism of action is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The bromomethyl group acts as an electrophile, which can lead to the inhibition of specific enzymes or modulation of receptor activities.

Enzymatic Inhibition Studies

Research indicates that this compound can act as a biochemical probe or inhibitor in enzymatic studies. For instance:

- Inhibition of Enzymes : Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

Case Studies

- Antiviral Activity : A related study explored N-phenylbenzamide derivatives for their antiviral properties against Hepatitis B Virus (HBV). While not directly tested on 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide, the findings suggest that modifications in similar compounds can enhance antiviral efficacy by increasing intracellular levels of APOBEC3G, which inhibits HBV replication .

- Anticancer Potential : Compounds structurally similar to 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide have been evaluated for anticancer activities. The results indicate that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling cascades associated with cell survival and death .

Data Summary

Q & A

Q. Methodological Insight :

- Use thin-layer chromatography (TLC) to monitor progress.

- Optimize stoichiometry (1:1.2 molar ratio of acyl chloride to amine) to ensure complete conversion .

How can researchers confirm the purity and structural identity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm bromomethyl (–CH₂Br) resonance at δ 4.3–4.6 ppm and aromatic protons (δ 6.8–8.1 ppm) .

- ¹³C NMR : Detect carbonyl (C=O) at ~167 ppm and brominated methylene at ~30 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ matching C₁₅H₁₂BrClNO (calc. 344.99) .

- HPLC : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) .

What advanced techniques resolve structural ambiguities in crystalline or solution states?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Determines bond lengths (e.g., C–Br: ~1.9 Å) and torsional angles, critical for understanding steric effects .

- Density Functional Theory (DFT) : Computationally validates NMR chemical shifts and predicts reactive sites (e.g., bromomethyl group’s electrophilicity) .

- Dynamic Light Scattering (DLS) : Assesses aggregation in solution, which may affect biological activity .

How can researchers design assays to study its interaction with bacterial enzyme targets?

Advanced Research Question

- Enzyme Inhibition Assays :

- Acps-PPTase : Measure inhibition via malachite green phosphate detection (λ = 620 nm) .

- MIC Testing : Determine minimum inhibitory concentration against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to immobilized PPTase .

- Molecular Docking : Use AutoDock Vina to model interactions between the bromomethyl group and enzyme active sites .

What methodologies assess solubility and stability under physiological conditions?

Basic Research Question

- Solubility :

- Stability :

How should researchers reconcile contradictory reports on biological activity?

Advanced Research Question

- Purity Verification : Re-analyze disputed batches via HPLC and elemental analysis .

- Assay Standardization : Use reference strains (e.g., ATCC controls) and uniform media (e.g., Mueller-Hinton broth) .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., chloro vs. trifluoromethyl substitutions) to isolate pharmacophoric features .

What role do halogen atoms (Br, Cl) play in reactivity and target interactions?

Advanced Research Question

- Electrophilic Reactivity : Bromomethyl group participates in SN2 reactions (e.g., nucleophilic substitution with thiols) .

- Halogen Bonding : Chlorine on the phenyl ring forms X-bond interactions with enzyme backbone carbonyls (DFT studies suggest ΔG ~-3 kcal/mol) .

- Metabolic Stability : Bromine reduces oxidative metabolism in liver microsome assays compared to non-halogenated analogs .

How can computational methods guide the optimization of this compound?

Advanced Research Question

- ADMET Prediction : Use SwissADME to predict bioavailability (%F >50%) and blood-brain barrier penetration (logBB <0.3) .

- Molecular Dynamics (MD) : Simulate binding to Acps-PPTase over 100 ns to identify critical residues (e.g., Arg156, His89) .

- QSAR Modeling : Correlate logP values (calculated: 3.8) with antibacterial activity (R² >0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.